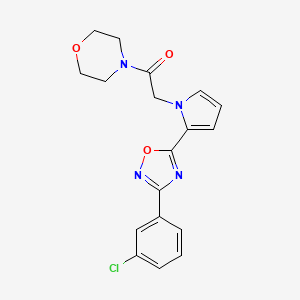

2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-morpholinoethanone

Description

Properties

IUPAC Name |

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O3/c19-14-4-1-3-13(11-14)17-20-18(26-21-17)15-5-2-6-23(15)12-16(24)22-7-9-25-10-8-22/h1-6,11H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRYLHODPGMOAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-morpholinoethanone is a complex organic molecule that incorporates a 1,2,4-oxadiazole moiety and is of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 304.76 g/mol. The structure can be analyzed using various spectroscopic techniques such as NMR and HRMS, which confirm the presence of functional groups characteristic of oxadiazoles and pyrroles.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the reaction between chlorophenyl derivatives and oxadiazole precursors under specific conditions can yield the desired morpholinoethanone derivative.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown promising results against various bacterial strains and fungi. In particular:

- Fungal Inhibition : Compounds with similar structures demonstrated inhibition rates against Pyricularia oryzae ranging from 55.6% to 77.8% at concentrations of 50 mg/L .

Insecticidal Activity

In preliminary bioassays, derivatives of oxadiazole showed notable insecticidal activity against pests such as Mythimna separate and Helicoverpa armigera. For instance, one study reported that certain oxadiazole derivatives exhibited over 70% mortality rates at concentrations around 500 mg/L .

Toxicity Studies

Toxicity assessments using zebrafish models indicated that some derivatives had an LC50 value of approximately 14.01 mg/L, suggesting moderate toxicity levels which warrant further structural optimization for safety .

Case Studies

| Study | Organism | Activity | Concentration (mg/L) | Inhibition Rate (%) |

|---|---|---|---|---|

| Study A | Mythimna separate | Insecticidal | 500 | >70 |

| Study B | Pyricularia oryzae | Fungicidal | 50 | 77.8 |

| Study C | Zebrafish | Toxicity | - | LC50 = 14.01 |

Pharmacological Profiles

The pharmacological profiles of similar compounds suggest a broad spectrum of activity. The incorporation of the morpholino group enhances solubility and bioavailability, making these compounds suitable candidates for further drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues:

2-(2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetonitrile Structural Difference: Replaces the morpholinoethanone group with an acetonitrile (-CH₂CN) substituent. Physicochemical Properties:

| Property | Value (Acetonitrile Derivative) | Inferred Value (Target Compound) |

|---|---|---|

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 4 | 6 (morpholine contributes 2 O/N) |

| XlogP (Lipophilicity) | 2.8 | ~2.1 (more polar due to morpholine) |

| Polar Surface Area (Ų) | 67.6 | ~85–90 |

| Rotatable Bonds | 3 | 4 (additional morpholine bond) |

- Implications: The acetonitrile derivative exhibits higher lipophilicity (XlogP = 2.8), favoring membrane permeability, while the morpholinoethanone group in the target compound likely improves aqueous solubility and target engagement via hydrogen bonding .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structural Difference : Replaces the oxadiazole-pyrrole core with a pyrazole ring, substituted with a sulfanyl (-S-) linker and trifluoromethyl (-CF₃) group.

- Key Contrasts :

- Steric and Lipophilic Profile: The trifluoromethyl group in the pyrazole derivative enhances metabolic stability but may reduce solubility compared to the morpholinoethanone substituent .

Synthetic Routes: Analogous compounds (e.g., pyrazole derivatives in ) are synthesized via cyclocondensation or nucleophilic substitution, whereas the target compound’s oxadiazole-pyrrole core may require multi-step heterocyclization .

Research Findings and Computational Insights

- Structural Stability : The oxadiazole ring’s rigidity and aromaticity contribute to thermal stability, as seen in analogs with similar cores .

- Drug-Likeness : The target compound’s predicted Polar Surface Area (~85–90 Ų) aligns with orally bioavailable drugs, though its rotatable bond count (4) may slightly increase conformational flexibility compared to the acetonitrile analog .

- However, the absence of a triazole ring may alter specificity .

Q & A

Q. What are the recommended synthetic pathways for synthesizing this compound, and what purity challenges are commonly encountered?

Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with carbonyl precursors to form the 1,2,4-oxadiazole ring, followed by coupling with pyrrole and morpholine moieties. A critical step is the reflux of chalcone intermediates with hydrazine derivatives in ethanol (e.g., 12-hour reflux conditions as in ). Purity challenges arise from byproducts like unreacted intermediates or oxidation byproducts. Purification via column chromatography (silica gel, gradient elution) or recrystallization in ethanol is recommended. Purity validation should use HPLC with UV detection (λ = 254 nm) and mass spectrometry .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign signals for the 3-chlorophenyl group (δ ~7.4–7.6 ppm for aromatic protons), oxadiazole ring (C=O resonance at ~165–170 ppm), and morpholine moiety (N-CH₂ protons at δ ~3.5–3.7 ppm).

- IR Spectroscopy: Confirm oxadiazole C=N stretching (~1600 cm⁻¹) and morpholine C-O-C bands (~1100 cm⁻¹).

- X-ray Crystallography (if crystalline): Resolve bond angles and torsional strain in the pyrrole-oxadiazole junction (as demonstrated in for analogous structures). Cross-reference with computational models (e.g., DFT-optimized geometries) .

Q. How should researchers ensure the compound’s stability during long-term storage or experimental assays?

Methodological Answer:

- Storage: Store in airtight, light-resistant containers at –20°C to minimize thermal degradation. Avoid repeated freeze-thaw cycles.

- Stability Assays: Monitor degradation via LC-MS over 72 hours under assay conditions (e.g., pH 7.4 buffer at 37°C). highlights organic compound degradation in prolonged experiments; thus, pre-cool samples or use stabilizers like EDTA to chelate metal catalysts .

Advanced Research Questions

Q. How can computational modeling tools predict the compound’s interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Docking: Use software like Discovery Studio () to model binding to kinase targets. Parameterize force fields for the oxadiazole ring’s electron-deficient nature and morpholine’s solvation effects.

- DFT Calculations: Optimize the geometry at the B3LYP/6-31G(d) level to evaluate charge distribution, particularly at the 3-chlorophenyl group, which may influence hydrophobic interactions.

- MD Simulations: Run 100-ns trajectories to assess stability in binding pockets, focusing on hydrogen bonds between the morpholine oxygen and conserved residues .

Q. What strategies mitigate discrepancies in reported biological activity across studies?

Methodological Answer:

- Assay Standardization: Control variables like solvent (DMSO concentration <0.1%), temperature (25°C ± 0.5), and cell line passage number.

- Stability Monitoring: Use fresh stock solutions and quantify degradation products via LC-MS ().

- Positive Controls: Include structurally similar compounds (e.g., 3,5-dichlorophenyl analogs from ) to validate assay sensitivity .

Q. How do structural modifications to the chlorophenyl or morpholino groups affect bioactivity?

Methodological Answer:

- Chlorophenyl Substitution: Replace Cl with electron-withdrawing groups (e.g., CF₃) to enhance oxadiazole ring stability. Compare IC₅₀ values in enzymatic assays.

- Morpholine Replacement: Substitute morpholine with piperazine to alter solubility. Assess logP changes via shake-flask experiments ().

- SAR Studies: Synthesize derivatives with varied substituents on the pyrrole ring and correlate with activity using QSAR models (e.g., CoMFA) .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

- Batch Comparison: Perform ¹H NMR overlays to detect impurities (e.g., residual solvents like ethanol).

- Advanced MS/MS: Use high-resolution orbitrap MS to differentiate isomers (e.g., oxadiazole vs. thiadiazole byproducts).

- X-ray Diffraction: Resolve ambiguous NOE correlations in NMR by growing single crystals (as in ) .

Q. What experimental designs are optimal for studying degradation pathways under environmental conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to UV light (254 nm), acidic/basic conditions (pH 2–12), and oxidizing agents (H₂O₂).

- HSI Analysis: Use hyperspectral imaging () to track degradation in complex matrices. Apply PCA to spectral data to identify degradation markers.

- Metabolite Profiling: Incubate with liver microsomes and analyze via UPLC-QTOF-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.